(R)-3-Methylpiperidine

Overview

Description

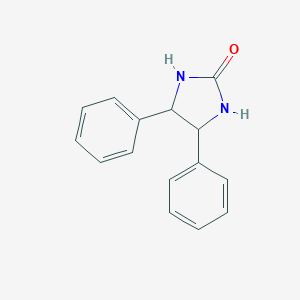

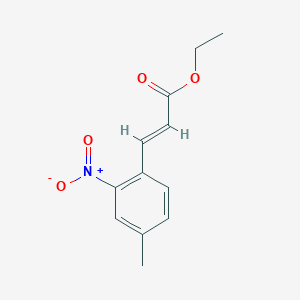

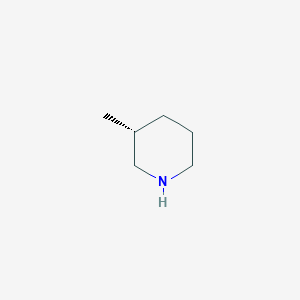

(R)-3-Methylpiperidine is a chiral compound that is a derivative of piperidine, a six-membered heterocyclic amine. The presence of the methyl group at the third position makes it a substituted piperidine, which can be important in the synthesis of various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 3-methylpiperidine can be achieved through various methods. For instance, enantiopure trans- and cis-3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids can be synthesized using Rh-catalyzed cyclohydrocarbonylation . Additionally, spiropiperidine derivatives, which are an important class of bioactive molecules, can be synthesized via rhodium(III)-catalyzed intramolecular ArC-H activation . Moreover, 3-methylpiperidine itself can be produced from 3-methylpiperdinium cation core through reactions with 1-bromoalkanes or 1-bromoalkoxyalkanes, followed by further quaternization reactions . A biotransformation approach using recombinant Escherichia coli cells has also been reported for the synthesis of 3-methylpiperidine from 1,5-diamino-2-methylpentane .

Molecular Structure Analysis

The molecular structure of substituted piperidines can be elucidated using techniques such as X-ray crystallography. For example, a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure has been revealed through this method . The crystal structures of various 3-methylpiperdinium salts have also been reported, providing insights into the structural and physical properties of these compounds .

Chemical Reactions Analysis

3-Methylpiperidine and its derivatives can undergo a variety of chemical reactions. For instance, under acidic conditions, the resulting enamines from the synthesis of spiropiperidine derivatives can react with pendant amides to afford tetracyclic structures . The 3-methylpiperdinium ionic liquids have been shown to be extremely electrochemically stable, which is beneficial for applications as electrolytes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylpiperidine derivatives can vary depending on their structure. Ionic liquids based on the 3-methylpiperdinium cation core are reported to be liquids at room temperature and exhibit high electrochemical stability. Their properties such as density, viscosity, and ionic conductivity have been systematically studied, and general trends have been outlined based on the cation ring size and asymmetry . The synthesis of enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine has shown that the R enantiomer has a higher affinity for D4 dopaminergic receptors, indicating the importance of stereochemistry in biological activity .

Scientific Research Applications

-

Chemical Reactions

- “®-3-Methylpiperidine” can neutralize acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It can generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .

-

Gas Chromatography

-

Chemical Reactions

- “®-3-Methylpiperidine” can neutralize acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It can generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .

-

Gas Chromatography

Safety And Hazards

This would involve a review of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.

Future Directions

This could involve a discussion of areas for future research, such as potential applications of the compound, or unanswered questions about its properties or reactivity.

For a specific compound like “®-3-Methylpiperidine”, you would need to search the scientific literature to find relevant papers. Once you have identified these papers, you can analyze them to gather the information you need. Please note that not all compounds will have information available on all of these topics, especially if they are not widely studied. If you have access to scientific databases or a library, they can be great resources for finding papers. Otherwise, there are also free online resources like Google Scholar that can be helpful.

I hope this general approach is helpful to you. If you have more specific questions about “®-3-Methylpiperidine” or another compound, feel free to ask!

properties

IUPAC Name |

(3R)-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGMWWXJUXDNJN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423805 | |

| Record name | (R)-3-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Methylpiperidine | |

CAS RN |

16078-25-4 | |

| Record name | (R)-3-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)

![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)

![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)

![8-Methoxyimidazo[1,2-a]pyridine](/img/structure/B168984.png)